C28H20BrN3O2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide typically involves the condensation of 5-(4-bromophenyl)-2-furylmethanamine with 2-(2-methylphenyl)-4-quinolinecarbohydrazide under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrazide derivatives.
Scientific Research Applications
N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide: has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide
- N’-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide
- N’-{[5-(4-iodophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide
Uniqueness
The uniqueness of N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide lies in its specific structural features, such as the presence of a bromine atom and the furan ring, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound C28H20BrN3O2, also known as N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide , has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and case studies.
- Molecular Formula : this compound
- Molecular Weight : 510.4 g/mol
- IUPAC Name : (1R,2R,3aS)-1-(3-bromo-4-methoxybenzoyl)-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile
Synthesis
The synthesis of this compound typically involves the condensation of 5-(4-bromophenyl)-2-furylmethanamine with 2-(2-methylphenyl)-4-quinolinecarbohydrazide under controlled conditions. The process may include various reagents such as potassium permanganate for oxidation and sodium borohydride for reduction, optimizing reaction conditions to maximize yield and purity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of quinoline and hydrazone structures have shown effectiveness against a range of microbial pathogens. Studies employing the agar diffusion method have demonstrated that these compounds can inhibit bacterial and fungal growth .
Anticancer Potential
This compound has been investigated for its anticancer properties, particularly in inhibiting glycolysis in cancer cells. The mechanism involves the compound's interaction with hexokinase, an enzyme critical for glucose metabolism in tumors. In vitro studies suggest that halogenated derivatives of similar structures can exhibit cytotoxic effects on cancer cells, especially under hypoxic conditions .
Study | Compound | Activity | IC50 Value |
---|---|---|---|
This compound | Anticancer | 10 µM | |
2-DG analogs | Glycolysis inhibition | 5 µM | |
Quinoline derivatives | Antimicrobial | Varies |
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can modulate the activity of enzymes or receptors involved in critical cellular processes, such as apoptosis and metabolic regulation. The exact pathways remain an area for further research; however, preliminary findings suggest a complex interplay between the compound and cellular signaling pathways .
Case Studies
- Anticancer Efficacy : A study published in 2024 highlighted the potential of halogenated derivatives similar to this compound in targeting glioblastoma multiforme (GBM). The results indicated that these compounds could effectively inhibit tumor growth by disrupting glycolytic pathways .
- Antimicrobial Activity : Another study evaluated a series of quinoline-based compounds, including derivatives of this compound, showing promising antibacterial and antifungal activities against clinical isolates. The compounds were tested using the agar diffusion method, revealing significant inhibition zones compared to control groups .
Properties
Molecular Formula |
C28H20BrN3O2 |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(1R,2R,3aS)-1-(3-bromo-4-methoxybenzoyl)-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C28H20BrN3O2/c1-34-23-13-11-20(15-21(23)29)27(33)26-25(19-8-3-2-4-9-19)28(16-30,17-31)24-14-12-18-7-5-6-10-22(18)32(24)26/h2-15,24-26H,1H3/t24-,25-,26+/m0/s1 |
InChI Key |
PQSFKKNPAJDAOW-KKUQBAQOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)[C@H]2[C@@H](C([C@H]3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CC=C5)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CC=C5)Br |
Origin of Product |
United States |
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